Cas no 1314915-06-4 (1,1,1-trifluoro-3-methylbut-3-en-2-amine)

1,1,1-Trifluoro-3-methylbut-3-en-2-amine is a fluorinated amine compound characterized by its trifluoromethyl and vinyl substituents, which impart unique reactivity and stability. The presence of both electron-withdrawing (CF₃) and electron-donating (amine) groups makes it a versatile intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the unsaturated vinyl moiety allows for further functionalization via cross-coupling or addition reactions. The compound's well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its potential sensitivity.
1,1,1-trifluoro-3-methylbut-3-en-2-amine structure
1314915-06-4 structure
Product name:1,1,1-trifluoro-3-methylbut-3-en-2-amine
CAS No:1314915-06-4
MF:C5H8F3N
MW:139.118931770325
CID:6500946
PubChem ID:55283237

1,1,1-trifluoro-3-methylbut-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-methylbut-3-en-2-amine
    • EN300-1928727
    • 1314915-06-4
    • AKOS006345428
    • WDSFQHZYULFSNT-UHFFFAOYSA-N
    • Inchi: 1S/C5H8F3N/c1-3(2)4(9)5(6,7)8/h4H,1,9H2,2H3
    • InChI Key: WDSFQHZYULFSNT-UHFFFAOYSA-N
    • SMILES: FC(C(C(=C)C)N)(F)F

Computed Properties

  • Exact Mass: 139.06088375g/mol
  • Monoisotopic Mass: 139.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 1.7

1,1,1-trifluoro-3-methylbut-3-en-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1928727-2.5g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
2.5g
$2071.0 2023-09-17
Enamine
EN300-1928727-5g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
5g
$3065.0 2023-09-17
Enamine
EN300-1928727-0.05g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
0.05g
$888.0 2023-09-17
Enamine
EN300-1928727-1.0g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
1g
$1272.0 2023-05-31
Enamine
EN300-1928727-5.0g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
5g
$3687.0 2023-05-31
Enamine
EN300-1928727-10.0g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
10g
$5467.0 2023-05-31
Enamine
EN300-1928727-0.5g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
0.5g
$1014.0 2023-09-17
Enamine
EN300-1928727-0.25g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
0.25g
$972.0 2023-09-17
Enamine
EN300-1928727-0.1g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
0.1g
$930.0 2023-09-17
Enamine
EN300-1928727-10g
1,1,1-trifluoro-3-methylbut-3-en-2-amine
1314915-06-4
10g
$4545.0 2023-09-17

1,1,1-trifluoro-3-methylbut-3-en-2-amine Related Literature

Additional information on 1,1,1-trifluoro-3-methylbut-3-en-2-amine

Introduction to 1,1,1-trifluoro-3-methylbut-3-en-2-amine (CAS No. 1314915-06-4)

1,1,1-trifluoro-3-methylbut-3-en-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1314915-06-4, is a fluorinated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of amines and exhibits unique structural and chemical properties due to the presence of fluorine atoms, which influence its reactivity, stability, and potential biological activity. The molecular structure of this compound consists of a branched alkene backbone with a trifluoromethyl group and an amine functional group, making it a versatile intermediate in synthetic chemistry and drug development.

The synthesis of 1,1,1-trifluoro-3-methylbut-3-en-2-amine involves multi-step organic reactions that highlight the importance of fluorine chemistry in modern pharmaceuticals. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This compound’s structure allows for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

In recent years, there has been growing interest in fluorinated compounds due to their broad spectrum of biological activities. Research has demonstrated that the presence of fluorine can significantly alter the pharmacological profile of drugs, leading to improved efficacy and reduced side effects. For instance, fluorinated analogs of existing drugs have shown enhanced bioavailability and prolonged half-lives in clinical studies. The amine group in 1,1,1-trifluoro-3-methylbut-3-en-2-amine provides a reactive site for further derivatization, enabling the creation of novel scaffolds for drug discovery.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Fluorinated amines have been explored as intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory drugs. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine functionality allows for hydrogen bonding interactions with biological targets. These properties make 1,1,1-trifluoro-3-methylbut-3-en-2-amine a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of fluorinated compounds with greater accuracy. Molecular modeling studies have suggested that derivatives of 1,1,1-trifluoro-3-methylbut-3-en-2-amine may exhibit potent activity against various diseases by interacting with specific enzymes or receptors. These computational predictions provide a foundation for experimental validation and guide the design of novel drug candidates.

The pharmaceutical industry has increasingly recognized the value of fluorinated compounds in drug development. Companies are investing heavily in research to identify new applications for these molecules. The versatility of 1,1,1-trifluoro-3-methylbut-3-en-2-amine as a synthetic intermediate makes it an attractive candidate for collaboration between academic institutions and pharmaceutical companies. Such partnerships can accelerate the discovery and development of new drugs that address unmet medical needs.

From a synthetic chemistry perspective, 1,1,1-trifluoro-3-methylbut-3-en-2-amine offers unique challenges and opportunities. The presence of both an alkene and an amine functionality requires careful consideration during synthesis to avoid unwanted side reactions. However, recent methodologies have improved the efficiency and selectivity of reactions involving fluorinated compounds. These advancements have made it possible to access complex derivatives with high yields and purity.

The environmental impact of fluorinated compounds is also an area of growing concern. While these molecules offer significant benefits in drug development, their persistence in the environment must be carefully managed. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental footprint. By incorporating green chemistry principles into the synthesis of 1,1,1-trifluoro-3-methylbut-3-en-2-amines, scientists can ensure that these valuable compounds are produced responsibly.

In conclusion, 1, 11, 11 - trifluoro - 3 - methylbut - 3 - en - 2 - amine (CAS No . 13149 15 - 06 - 4) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features make it an excellent intermediate for synthesizing novel therapeutic agents . As research continues to uncover new applications for fluorinated compounds , 11, 11, 11 - trifluoro - 3 - methylbut - 3 - en - 2 - amine is poised to play a crucial role in advancing drug discovery and development .

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